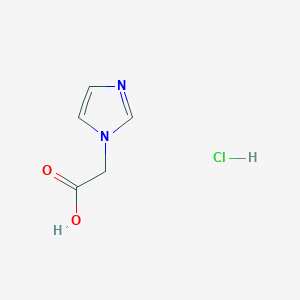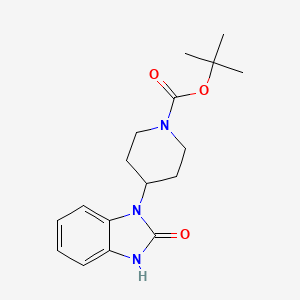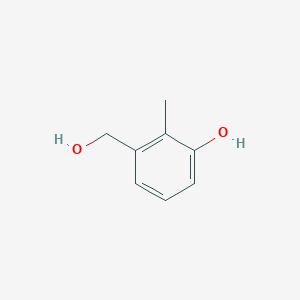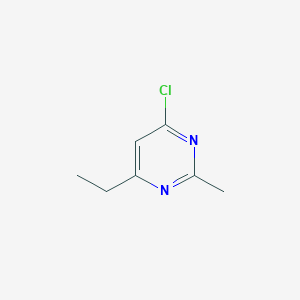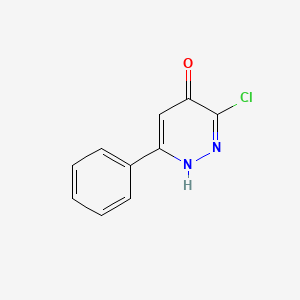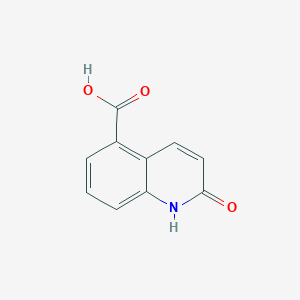
4-Cyclopentylmorpholine
Descripción general
Descripción
4-Cyclopentylmorpholine is an organic compound with the chemical formula C10H19NO. It is a cyclic amine that has gained attention due to its potential therapeutic and industrial applications . This compound is characterized by a morpholine ring substituted with a cyclopentyl group, making it a unique structure among morpholine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyclopentylmorpholine can be synthesized by reacting cyclopentanone with sodium quinolate in an appropriate solvent . The reaction typically involves the following steps:
Formation of the intermediate: Cyclopentanone reacts with sodium quinolate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis in a chemical laboratory involves careful control of reaction conditions to ensure safety and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopentylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the cyclopentyl or morpholine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmorpholine oxides, while reduction may produce cyclopentylmorpholine hydrides.
Aplicaciones Científicas De Investigación
4-Cyclopentylmorpholine has diverse applications in scientific research, including:
Chemistry: It is used as a catalyst and solvent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in drug synthesis and development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-cyclopentylmorpholine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with receptors and enzymes, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler structure without the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of a cyclopentyl group.
Uniqueness
4-Cyclopentylmorpholine is unique due to the presence of both the morpholine ring and the cyclopentyl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.
Propiedades
IUPAC Name |
4-cyclopentylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGOPRYLPXKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540515 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39198-78-2 | |
| Record name | 4-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
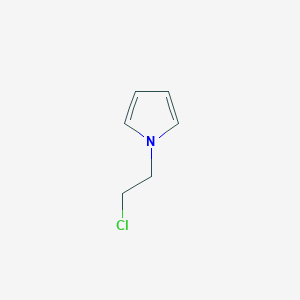

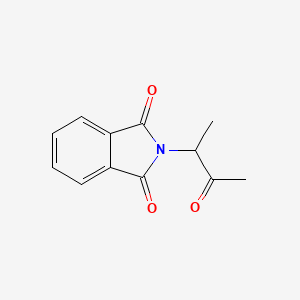
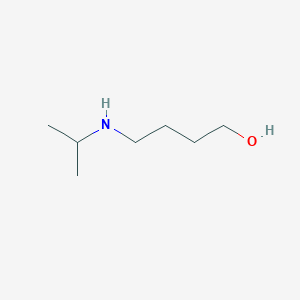
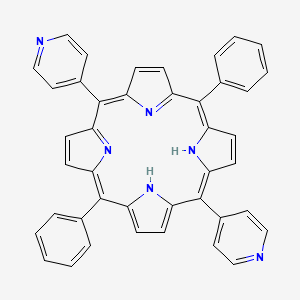

![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)
